molecular formula C14H14N2O2 B473001 2-phenoxy-N-pyridin-3-ylpropanamide CAS No. 349579-30-2

2-phenoxy-N-pyridin-3-ylpropanamide

Cat. No.: B473001
CAS No.: 349579-30-2
M. Wt: 242.27g/mol
InChI Key: QRNOGFVQLVSQRY-UHFFFAOYSA-N
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Description

2-Phenoxy-N-pyridin-3-ylpropanamide is a propanamide derivative characterized by a phenoxy group at the 2-position of the propanamide backbone and a pyridin-3-yl substituent on the nitrogen atom.

Properties

CAS No.

349579-30-2

Molecular Formula

C14H14N2O2

Molecular Weight

242.27g/mol

IUPAC Name

2-phenoxy-N-pyridin-3-ylpropanamide

InChI

InChI=1S/C14H14N2O2/c1-11(18-13-7-3-2-4-8-13)14(17)16-12-6-5-9-15-10-12/h2-11H,1H3,(H,16,17)

InChI Key

QRNOGFVQLVSQRY-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CN=CC=C1)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC1=CN=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of 2-Phenoxy-N-pyridin-3-ylpropanamide and Analogs

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Features
2-Phenoxy-N-pyridin-3-ylpropanamide C₁₄H₁₄N₂O₂ 242.28* Phenoxy (C₆H₅O), Pyridin-3-yl Not reported Polar aromatic groups
2,2-Dimethyl-N-pyridin-2-yl-propionamide C₁₀H₁₄N₂O 178.23 Dimethyl (CH₃)₂, Pyridin-2-yl 71–75 Hydrophobic alkyl substituents
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide C₁₅H₁₅FN₂O 258.29 3-Fluorophenylamino, Phenyl Not reported Electron-withdrawing fluorine
N-(2-Aminophenyl)-3-(pyridin-2-ylsulfanyl)propanamide C₁₄H₁₅N₃OS 273.35 Pyridin-2-ylsulfanyl, 2-Aminophenyl Not reported Sulfur-containing polar group

*Calculated based on molecular formula.

Structural and Electronic Differences

  • The pyridin-3-yl vs. pyridin-2-yl position (e.g., in ’s compound) may influence hydrogen bonding or receptor binding due to differences in nitrogen atom orientation .

Physicochemical Properties

  • Melting Points: 2,2-Dimethyl-N-pyridin-2-yl-propionamide has a defined melting range (71–75°C), likely due to its crystalline structure from symmetric dimethyl groups . The target compound’s phenoxy group may reduce crystallinity, though data are lacking.
  • Molecular Weight and Solubility :
    • Higher molecular weight analogs (e.g., 273.35 in ’s compound) may exhibit lower solubility in polar solvents compared to the target compound (242.28). Fluorine substitution (258.29 in ) could enhance lipid solubility .

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